Eplivanserin fumarate, also known as SR-46349B, is a synthetic compound classified as a potent and selective serotonin 5-HT2A receptor antagonist. [, , ] While initially investigated for its potential as an antidepressant, [] its research applications have expanded to explore various physiological and neurological processes. In scientific research, eplivanserin fumarate serves as a valuable tool to investigate the role of 5-HT2A receptors in a range of biological functions and disease models. This analysis will focus solely on its research applications, excluding any information related to drug use, dosage, or side effects.
Eplivanserin fumarate is derived from eplivanserin, which itself is synthesized through various chemical processes involving several precursors. The compound belongs to the class of serotonin receptor antagonists, specifically targeting the 5-HT2A receptor. This classification places it among other psychotropic agents that modulate serotonin pathways, potentially affecting mood and sleep regulation.
The synthesis of eplivanserin fumarate involves several key steps:
The synthetic route emphasizes the importance of controlling reaction conditions to favor the formation of specific isomers, particularly the Z-isomer, which exhibits greater pharmacological efficacy.
Eplivanserin fumarate has a complex molecular structure characterized by its IUPAC name: but-2-enedioic acid; 4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol. Its molecular formula is C42H46F2N4O8, with a molecular weight of approximately 772.8 g/mol.
The compound's structure can be represented using its InChI key: RNLKLYQQDLHHBH-UHFFFAOYSA-N .
Eplivanserin fumarate participates in several chemical reactions:
These reactions are essential for modifying the compound's structure or enhancing its pharmacological properties.
Eplivanserin functions primarily as an inverse agonist at the serotonin 5-HT2A receptor. This mechanism contrasts with many traditional sedatives that act as agonists on similar receptors. By blocking this receptor, eplivanserin reduces serotonergic signaling associated with wakefulness, thereby promoting sleep .
Eplivanserin fumarate possesses distinct physical and chemical characteristics:
The compound's solubility profile makes it suitable for various pharmaceutical formulations, particularly in oral dosage forms .
Eplivanserin fumarate has been primarily investigated for its potential applications in treating insomnia and other sleep disorders due to its selective action on serotonin receptors. Although it was withdrawn from further development by Sanofi Aventis, its pharmacological profile suggests possible future applications in psychopharmacology and sleep medicine.
The synthesis of eplivanserin fumarate (CAS 130580-02-8) begins with the formation of a chalcone intermediate, a critical precursor. This step involves a Claisen-Schmidt condensation between 2'-fluoroacetophenone (CAS 445-27-2) and 4-hydroxybenzaldehyde (CAS 123-08-0) under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated acetophenone α-carbon on the carbonyl carbon of the benzaldehyde, followed by dehydration to form the α,β-unsaturated ketone system. This yields (E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (chalcone), characterized by its conjugated π-system and planar structure [2].
Key reaction parameters include:
The chalcone intermediate serves as the backbone for subsequent functionalization, with the 4-hydroxy group often protected (e.g., with tetrafluoropyridyl ether) to prevent side reactions during further modifications [7].
Table 1: Reaction Parameters for Chalcone Intermediate Synthesis
Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |
---|---|---|---|---|
2'-Fluoroacetophenone | 4-Hydroxybenzaldehyde | NaOH | Ethanol | 75–85 |
The chalcone intermediate undergoes oximation to introduce the dimethylaminoethoxy moiety, yielding a mixture of (Z)- and (E)-oxime isomers. Isomerization is then performed to enrich the pharmacologically preferred Z-isomer. This is achieved by refluxing the oxime with fumaric acid in polar solvents like isobutanol or n-butanol at temperatures >100°C. The fumaric acid serves dual roles: as an isomerization catalyst and as a counterion for salt formation. The high-temperature conditions promote thermodynamic equilibrium favoring the Z-isomer due to its lower energy state and steric stability. Subsequent cooling induces crystallization of eplivanserin hemifumarate (2:1 salt stoichiometry) as a white to off-white solid [4] [6].
Critical crystallization parameters:
A convergent synthesis approach is employed to optimize Z-isomer yield and purity. This involves separate preparation of the chalcone intermediate and the O-(2-(dimethylamino)ethyl)hydroxylamine side chain, followed by coupling. The side chain is synthesized by reacting (2-chloroethyl)dimethylamine with acetone oxime to form dimethylaminoacetoxime (CAS not provided). Coupling with the chalcone under mild basic conditions yields an isomeric mixture. The Z-isomer is enriched through:
This strategy achieves Z-isomer purity >98%, essential for potent 5-HT2A receptor binding [2] [9].
Eplivanserin fumarate has the systematic IUPAC name:(Z)-but-2-enedioic acid; 4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol
Its molecular formula is C42H46F2N4O8 (772.8 g/mol), representing a 2:1 salt complex where two eplivanserin cations bind to one fumarate dianion. The active pharmaceutical ingredient (API) is the (Z)-oxime isomer, characterized by synperiplanar orientation of the oxime group relative to the fluorophenyl ring. This configuration maximizes receptor affinity by positioning the dimethylaminoethoxy side chain optimally for 5-HT2A interactions. The E-isomer exhibits reduced activity due to steric clashes in the receptor binding pocket [4] [9].
Key structural features:
X-ray diffraction studies reveal that eplivanserin fumarate crystallizes in a monoclinic space group (e.g., P2₁/c) with defined unit cell parameters. The fumarate anion forms hydrogen bonds with the phenolic -OH and protonated tertiary amine of two eplivanserin molecules, creating a layered supramolecular structure. This network stabilizes the Z-isomer conformation and enhances crystallinity [6].
Table 2: Crystallographic Data for Eplivanserin Fumarate
Parameter | Value | Method |
---|---|---|
Crystal System | Monoclinic | SC-XRD |
Space Group | P2₁/c | SC-XRD |
Hydrogen Bonding | N⁺-H···OOC (2.6–2.8 Å) | SC-XRD |
Torsion Angle (C=N) | 178.5° (Z-isomer) | DFT Calculation |
Fumarate Binding | 2:1 (Cation:Anion) Stoichiometry | Differential Scanning Calorimetry |
The fumarate salt demonstrates superior physicochemical stability over free base forms, attributed to its extended hydrogen-bonding network. Thermal analyses (DSC/TGA) show a sharp melting endotherm at 229–231°C, confirming high crystallinity. Solubility studies indicate moderate DMSO solubility (≥10 mg/mL) but poor aqueous solubility, consistent with its non-hydrated crystal lattice [4] [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7